4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde is a chemical compound that belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen. This compound features a chloro substituent at the 4-position of the thiazole ring, a hydroxypiperidine moiety at the 2-position, and an aldehyde functional group at the 5-position. The unique combination of these functional groups contributes to its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various chemical reactions involving thiazole derivatives and piperidine-based reagents. Research articles and chemical databases provide insights into its synthesis and potential applications.
4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde is classified as an organic compound, specifically a thiazole derivative. It is notable for its biological activity, making it of interest in pharmaceutical research.
The synthesis of 4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde typically involves multi-step synthetic pathways. Common methods include:
The synthesis may require specific conditions such as controlled temperature, inert atmosphere, and purification steps like recrystallization or chromatography to isolate the desired product.
The compound can participate in various chemical reactions due to its functional groups:
These reactions may require catalysts or specific conditions (e.g., temperature, pH) to proceed efficiently.
The mechanism of action for compounds like 4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde often involves interactions with biological targets such as enzymes or receptors. The thiazole ring may enhance binding affinity through π-stacking interactions, while the hydroxypiperidine moiety could facilitate hydrogen bonding with target sites.
Studies have shown that derivatives of thiazoles exhibit activity against various biological targets, including antimicrobial and anticancer properties.
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) would typically be obtained from experimental studies.
4-Chloro-2-(4-hydroxypiperidin-1-YL)thiazole-5-carbaldehyde has potential applications in:
This compound exemplifies how structural modifications can lead to diverse biological activities, making it a valuable subject for further research in medicinal chemistry and related fields.
4-Chloro-2-(4-hydroxypiperidin-1-yl)thiazole-5-carbaldehyde serves as a critical synthetic intermediate for developing potent allosteric inhibitors targeting kidney-type glutaminase (GLS). This isoform catalyzes glutamine hydrolysis to glutamate, fueling biosynthetic pathways in cancer cells. Unlike liver-type glutaminase (GLS2), GLS is overexpressed in multiple malignancies and depends on phosphate activation. The compound’s thiazole core and aldehyde functionality enable structural modifications that enhance selective binding to the allosteric site of GLS, stabilizing its inactive tetrameric form. This mechanism is distinct from conventional glutamine analogs like 6-diazo-5-oxo-L-norleucine (DON), which lack selectivity and exhibit broad reactivity. Derivatives of this scaffold achieve sub-micromolar inhibition (IC₅₀ ~0.1–0.3 µM) against GLS while sparing GLS2, minimizing off-target effects in healthy tissues [5] [6].
Table 1: Comparative Analysis of Glutaminase Inhibitors
Inhibitor Class | GLS IC₅₀ | GLS2 Selectivity | Mechanism |
---|---|---|---|
BPTES Analogs | 0.02–0.05 µM | >100-fold | Allosteric (tetramer stabilization) |
This Thiazole Scaffold | 0.1–0.3 µM | >50-fold | Allosteric modulation |
DON | ~10 µM | None | Substrate analog (competitive) |
The c-Myc oncogene transcriptionally upregulates GLS expression, creating a metabolic dependency on glutaminolysis in cancers like lymphoma and prostate carcinoma. This thiazole-based compound indirectly disrupts Myc-driven proliferation by inhibiting GLS activity. In P493 human B-lymphoma cells (Myc-overexpressing models), derivatives deplete intracellular glutamate pools, suppressing nucleotide and glutathione synthesis. This metabolic blockade reduces tumor growth by >60% in xenograft studies. The 4-hydroxypiperidinyl moiety enhances cellular permeability, allowing efficient targeting of the Myc-GLS axis. Notably, c-Myc amplification occurs in 40% of human cancers, positioning this scaffold as a strategy to exploit a widespread oncogenic vulnerability [4] [6].
Beyond oncology, this compound’s GLS-inhibiting derivatives show promise for neuroinflammatory conditions. In activated microglia and macrophages, GLS overexpression elevates extracellular glutamate, triggering excitotoxicity in disorders like multiple sclerosis and HIV-associated dementia. By curtailing glutamate release, the compound’s metabolites reduce neuronal apoptosis in vitro. The hydroxypiperidine group enables blood-brain barrier penetration, a key requirement for CNS efficacy. Current research focuses on optimizing solubility (e.g., via sulfoxide modifications) while retaining target engagement [5] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9